2-Oxa-8-azaspiro[4.5]decane

Muscarinic M1 Agonist Alzheimer's Disease Cholinergic Pharmacology

2-Oxa-8-azaspiro[4.5]decane (CAS 176-69-2) is a spirocyclic oxa-aza heterocycle with a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol. The compound features a unique 4.5-spiro fusion that combines a tetrahydrofuran oxygen-containing ring with a piperidine nitrogen-containing ring, conferring distinct three-dimensional rigidity and conformational constraints.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 176-69-2
Cat. No. B086222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-8-azaspiro[4.5]decane
CAS176-69-2
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CNCCC12CCOC2
InChIInChI=1S/C8H15NO/c1-4-9-5-2-8(1)3-6-10-7-8/h9H,1-7H2
InChIKeyOXXXNXISRXFPBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxa-8-azaspiro[4.5]decane: Spirocyclic Scaffold for Central Nervous System and Kinase Drug Discovery


2-Oxa-8-azaspiro[4.5]decane (CAS 176-69-2) is a spirocyclic oxa-aza heterocycle with a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol . The compound features a unique 4.5-spiro fusion that combines a tetrahydrofuran oxygen-containing ring with a piperidine nitrogen-containing ring, conferring distinct three-dimensional rigidity and conformational constraints . This scaffold serves as a privileged structure in medicinal chemistry, enabling the construction of drug-like molecules with improved target selectivity and metabolic stability .

Spirocyclic scaffold with conformational rigidity for drug design
Modular oxa-aza core supports diverse substitution patterns
Reported use in CNS and oncology pathway research

Critical Procurement Differentiation: Why Not All Oxa-Azaspiro[4.5]decanes Are Equivalent


Generic substitution among spirocyclic oxa-aza scaffolds is scientifically unsound due to profound differences in biological activity arising from subtle variations in ring composition and substitution pattern. For instance, the presence of a carbonyl group at the 2-position dramatically alters pharmacological profile: 2-oxo-8-azaspiro[4.5]decan-1-ones lack significant cholinergic activity compared to the reference agonist RS-86 [1], whereas 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (YM796) exhibits potent M1 muscarinic agonism with distinct metabolic clearance characteristics [2]. Similarly, the introduction of an amino group at the 4-position and specific stereochemistry (3S,4S) is essential for achieving low-nanomolar SHP2 inhibition [3]. These examples underscore that the specific substitution pattern and stereochemistry of the 2-oxa-8-azaspiro[4.5]decane core are critical determinants of target engagement and off-target liability, making procurement based on exact chemical structure imperative for reproducible research outcomes.

Substitution pattern (e.g., 2,8-dimethyl-3-methylene) alters receptor selectivity and may not extrapolate across analogs
Stereochemistry (3S,4S) is critical for SHP2 inhibition; racemates or other stereoisomers may lack target engagement
Ring size and heteroatom placement (4.5 vs. 5.5) significantly affect sigma-1 receptor affinity and are not interchangeable

Head-to-Head Comparative Evidence: 2-Oxa-8-azaspiro[4.5]decane vs. Closest Analogs


Muscarinic Receptor Activity: 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane vs. Reference Agonist RS-86

The 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane derivative (YM796) demonstrated preferential M1 over M2 receptor binding and in vivo antiamnesic activity with reduced side-effect liability compared to the reference muscarinic agonist RS-86 [1]. The compound exhibited a Ki value of 10 nM for M1 receptors and a selectivity ratio of 10:1 over M2 receptors [1].

M1/M2 Selectivity
Reported
10:1 (YM796 derivative) vs. 1:1 (RS-86)
Derivative-specific selectivity; scaffold substitution modulates receptor preference
Radioligand binding, rat cortical membranes
Muscarinic M1 Agonist Alzheimer's Disease Cholinergic Pharmacology

Metabolic Clearance: YM796 (2-Oxa-8-azaspiro[4.5]decane Derivative) vs. Unmodified Scaffold

The 2-oxa-8-azaspiro[4.5]decane derivative YM796 exhibits high-affinity metabolism by CYP3A4 with a Km of 1.67 µM, a parameter not present for the parent unsubstituted 2-oxa-8-azaspiro[4.5]decane scaffold [1]. This quantitative metabolic profile enables accurate prediction of human pharmacokinetics and guides structural optimization for improved oral bioavailability [1].

CYP3A4 Affinity
Class-level inference
Km = 1.67 µM (YM796)
Parent scaffold: not reported
Metabolic profile is derivative-dependent; scaffold allows tuning
Human liver microsomes, 12 donors
Metabolic Stability CYP3A4 Metabolism Human Liver Microsomes

SHP2 Allosteric Inhibition: 4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decane Derivative vs. Unsubstituted Scaffold

Introduction of the (3S,4S)-4-amino-3-methyl substitution pattern onto the 2-oxa-8-azaspiro[4.5]decane core yields a potent SHP2 allosteric inhibitor with an IC50 of 8 nM, whereas the unsubstituted parent scaffold shows no measurable SHP2 inhibition [1]. The derivative IACS-15414 (compound 30) demonstrated potent suppression of MAPK pathway signaling and tumor growth in KRAS-mutant xenograft models with no hERG liability up to 100 µM [1].

SHP2 Inhibition
Reported
IC50 = 8 nM (IACS-15414)
Parent scaffold: >10 µM (inactive)
Substituted derivative achieves potent inhibition; parent requires functionalization
Biochemical SHP2 phosphatase assay
SHP2 Inhibitor Cancer Allosteric Modulation

Sigma-1 Receptor Affinity: 1-Oxa-8-azaspiro[4.5]decane Derivatives vs. Related Spirocyclic Scaffolds

A series of 1-oxa-8-azaspiro[4.5]decane derivatives exhibited nanomolar affinity for sigma-1 receptors with Ki values ranging from 0.61 to 12.0 nM, and moderate selectivity over sigma-2 receptors (selectivity ratio = 2-44) [1]. In contrast, related 1,5-dioxa-9-azaspiro[5.5]undecane analogs showed significantly lower affinity, underscoring the importance of the specific [4.5] ring size and heteroatom placement [1].

Sigma-1 Affinity
Cross-study comparable
Ki = 0.61 nM (1-oxa-8-azaspiro[4.5]decane derivative)
1,5-dioxa-9-azaspiro[5.5]undecane: Ki >100 nM
Scaffold ring size and heteroatom placement govern receptor affinity
[3H]-(+)-pentazocine binding, guinea pig brain
Sigma-1 Receptor Radioligand PET Imaging

Physicochemical Differentiation: LogP of gem-Difluorocyclopropane-Substituted Oxa-azaspiro[2.n]alkanes vs. Parent Scaffolds

Spiro-annelation of a gem-difluorocyclopropane ring onto oxa-azaspiro scaffolds significantly increases LogP values, with an effect comparable to that of a trifluoromethyl (CF3) group [1]. The parent 2-oxa-8-azaspiro[4.5]decane scaffold provides a baseline lipophilicity that can be systematically modulated through such modifications to optimize drug-like properties [1].

Lipophilicity Shift
Class-level inference
Parent LogP ~0.8
+0.6 with gem-difluorocyclopropane
Reported LogP shift comparable to CF3; enables property-based design
Shake-flask method
Lipophilicity Isosteric Replacement Medicinal Chemistry

High-Value Applications for 2-Oxa-8-azaspiro[4.5]decane Based on Differentiated Evidence


Development of M1-Selective Muscarinic Agonists for Alzheimer's Disease

Utilize the 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane scaffold as a template for designing M1-preferring agonists with improved therapeutic index over non-selective agonists like RS-86 [1]. The demonstrated 10-fold M1/M2 selectivity ratio and favorable in vivo antiamnesic activity without significant hypothermia make this scaffold ideal for CNS drug discovery targeting cognitive disorders [1].

Discovery of Allosteric SHP2 Inhibitors for KRAS-Mutant Cancers

Leverage the (3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decane core to access low-nanomolar SHP2 allosteric inhibitors like IACS-15414, which demonstrated potent tumor growth suppression in xenograft models [1]. The scaffold's ability to engage the allosteric binding pocket of SHP2 with high affinity (IC50 = 8 nM) and favorable oral bioavailability makes it a preferred starting point for oncology programs targeting RAS-driven malignancies [1].

Sigma-1 Receptor PET Tracer Development for Neuroimaging

Employ 1-oxa-8-azaspiro[4.5]decane derivatives as high-affinity sigma-1 receptor ligands (Ki = 0.61-12.0 nM) for the development of fluorine-18 labeled radiotracers [1]. The demonstrated high brain uptake and specific binding in sigma-1 receptor-rich regions support their use in positron emission tomography (PET) imaging studies of neurological and psychiatric disorders [1].

Metabolic Stability Optimization in Lead Compounds

Apply the defined CYP3A4 metabolic parameters (Km1 = 1.67 µM) of YM796 to guide structural modifications of 2-oxa-8-azaspiro[4.5]decane derivatives for improved metabolic stability [1]. The ability to quantitatively predict human hepatic clearance from in vitro microsomal data enables rational design of analogs with enhanced oral pharmacokinetic profiles [1].

Application
Selection Property
Validation Focus
M1 Muscarinic Agonist Research
Substitution-dependent M1/M2 selectivity
CNS selectivity profiling in cognition models
SHP2 Allosteric Inhibition Studies
(3S,4S)-4-amino-3-methyl stereochemistry
Biochemical and cellular MAPK pathway inhibition
Sigma-1 Receptor Radioligand Research
High-affinity 1-oxa-8-azaspiro[4.5]decane core
Brain uptake and specific binding autoradiography
Metabolic Stability Profiling
CYP3A4 substrate liability of derivatives
In vitro microsomal clearance prediction

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